
Dimethyl cyclopenta-1,3-dien-1-ylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cyclopenta-1,3-dien-1-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity This compound features a cyclopentadiene ring bonded to a boronate group, with two methyl groups attached to the boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl cyclopenta-1,3-dien-1-ylboronate can be synthesized through several methods. One common approach involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent such as boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base like triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl cyclopenta-1,3-dien-1-ylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or borohydride.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl cyclopenta-1,3-dien-1-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism by which dimethyl cyclopenta-1,3-dien-1-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. Additionally, the cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A precursor to many cyclopentadienyl complexes in organometallic chemistry.
1,3-Cyclopentanedione: An isomeric compound with different reactivity and applications.
Dicyclopentadiene: A dimer of cyclopentadiene used in the production of resins and polymers.
Uniqueness
Dimethyl cyclopenta-1,3-dien-1-ylboronate is unique due to the presence of both a boronate group and a cyclopentadiene ring in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
36204-63-4 |
|---|---|
Molekularformel |
C7H11BO2 |
Molekulargewicht |
137.97 g/mol |
IUPAC-Name |
cyclopenta-1,3-dien-1-yl(dimethoxy)borane |
InChI |
InChI=1S/C7H11BO2/c1-9-8(10-2)7-5-3-4-6-7/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
QXYUPMFDQCPNFA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

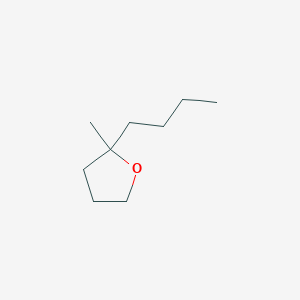
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
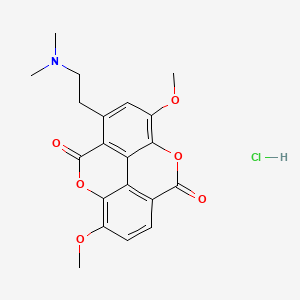
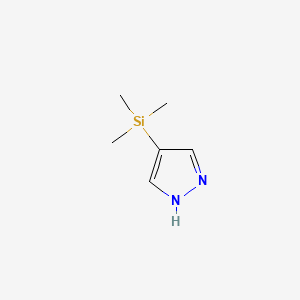
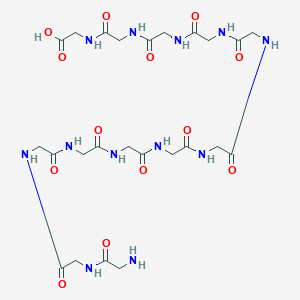

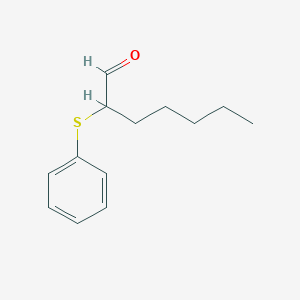
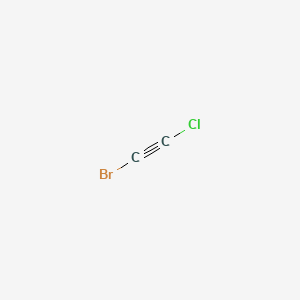
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


